4'-Methylbiphenyl-4-yl 4-(hexyloxy)benzoate
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Overview
Description
4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methyl group and a hexyloxybenzoate moiety. It is known for its applications in various fields, including liquid crystal technology and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE typically involves a multi-step process. One common method starts with the preparation of 4-methylbiphenyl, which is then subjected to a series of reactions to introduce the hexyloxybenzoate group. The key steps include:
Friedel-Crafts Alkylation: This step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-methylbiphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Substitution: Formation of nitro or bromo derivatives of the compound.
Scientific Research Applications
4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE has several scientific research applications:
Liquid Crystals: It is used in the development of liquid crystal materials due to its mesomorphic properties.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic properties.
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE involves its interaction with molecular targets through its functional groups. The ester linkage and aromatic rings facilitate interactions with various substrates, influencing the compound’s behavior in different chemical environments. The hexyloxy group enhances the compound’s solubility and stability in organic solvents .
Comparison with Similar Compounds
Similar Compounds
4’-Hexyloxy-4-cyanobiphenyl: Similar in structure but contains a cyano group instead of a benzoate group.
4-Methylbiphenyl: Lacks the hexyloxybenzoate moiety and is simpler in structure.
Uniqueness
4’-METHYL-[1,1’-BIPHENYL]-4-YL 4-(HEXYLOXY)BENZOATE is unique due to the combination of its biphenyl core with a hexyloxybenzoate group, which imparts specific mesomorphic properties and enhances its applicability in liquid crystal technology and materials science .
Properties
Molecular Formula |
C26H28O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C26H28O3/c1-3-4-5-6-19-28-24-15-13-23(14-16-24)26(27)29-25-17-11-22(12-18-25)21-9-7-20(2)8-10-21/h7-18H,3-6,19H2,1-2H3 |
InChI Key |
CQLAOYNLLAATJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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